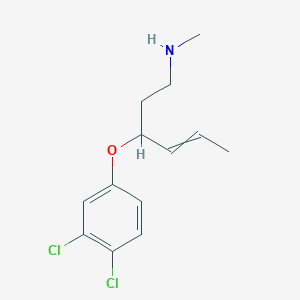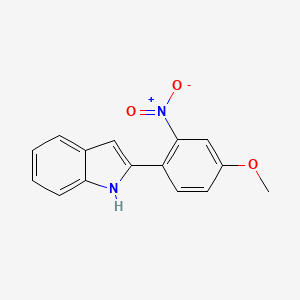![molecular formula C20H15NO5 B12602425 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate CAS No. 646507-39-3](/img/structure/B12602425.png)
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is a synthetic organic compound that belongs to the class of benzopyran derivatives. Benzopyrans, also known as coumarins, are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a cyano group, a benzopyran moiety, and a benzoate ester, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate typically involves multiple steps, starting with the preparation of the benzopyran core. One common method involves the base-catalyzed reaction of 2-hydroxybenzaldehydes with alkyl cyanoacetates to form 2-oxo-2H-1-benzopyran-3-carbonitriles . This intermediate can then be further reacted with appropriate reagents to introduce the propyl benzoate moiety. Industrial production methods often employ optimized reaction conditions, such as the use of green solvents and catalysts, to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzopyran moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate involves its interaction with specific molecular targets and pathways. The benzopyran moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate can be compared with other benzopyran derivatives, such as:
Methyl 3-amino-2-cyano-3-(2-oxo-2H-1-benzopyran-3-yl)-2-propenoates: These compounds share a similar benzopyran core but differ in their functional groups and biological activities.
2-oxo-2H-1-benzopyran-3-carbonitriles: These compounds are intermediates in the synthesis of various benzopyran derivatives and have distinct chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
646507-39-3 |
|---|---|
Formule moléculaire |
C20H15NO5 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
[1-cyano-3-(2-oxochromen-7-yl)oxypropyl] benzoate |
InChI |
InChI=1S/C20H15NO5/c21-13-17(25-20(23)15-4-2-1-3-5-15)10-11-24-16-8-6-14-7-9-19(22)26-18(14)12-16/h1-9,12,17H,10-11H2 |
Clé InChI |
YIPIQPUIOUIYDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC(CCOC2=CC3=C(C=C2)C=CC(=O)O3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


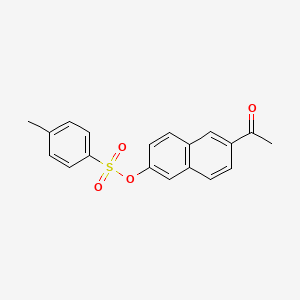
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
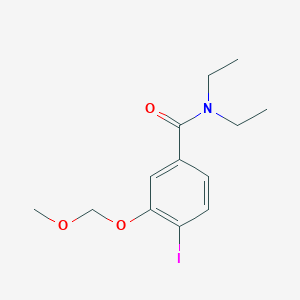
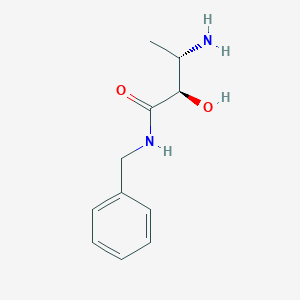
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
